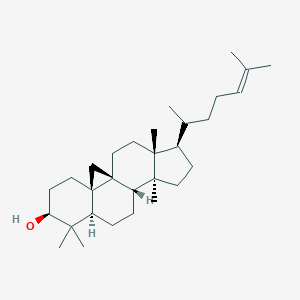

Cycloartenol

Description

This compound has been reported in Camellia sinensis, Paeonia emodi, and other organisms with data available.

found in chlorophyll-containing plants; minor descriptor (76-83); on-line & Index Medicus search PHYTOSTEROLS (76-83); RN given refers to (3beta)-isome

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-25,31H,8,10-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQRKEUAIJMULO-YBXTVTTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894760 | |

| Record name | Cycloartenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cycloartenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

469-38-5 | |

| Record name | Cycloartenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloartenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloartenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOARTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU32VE82N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cycloartenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 °C | |

| Record name | Cycloartenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cycloartenol Biosynthesis Pathway in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cycloartenol biosynthesis pathway in the model plant Arabidopsis thaliana. This compound is a crucial intermediate in the synthesis of phytosterols, which are essential components of plant cell membranes and precursors to brassinosteroid hormones. Understanding this pathway is vital for research in plant biology, and it also presents potential targets for the development of novel drugs and herbicides.

The Core Biosynthesis Pathway

In Arabidopsis thaliana, the biosynthesis of this compound is a multi-step process primarily occurring in the cytoplasm and endoplasmic reticulum. The pathway begins with the synthesis of squalene, which is then converted to 2,3-oxidosqualene. This intermediate is the crucial branch point for the synthesis of various triterpenoids, including this compound.

The key enzymatic steps in the core this compound biosynthesis pathway are:

-

Squalene Epoxidation: Squalene is oxidized to (S)-2,3-epoxysqualene by the enzyme squalene epoxidase (SQE) . This is considered a rate-limiting step in sterol biosynthesis. In Arabidopsis, there are several putative SQE enzymes, with SQE1 being essential for normal development.[1][2]

-

Cyclization of 2,3-Oxidosqualene: The enzyme This compound synthase 1 (CAS1) catalyzes the cyclization of (S)-2,3-epoxysqualene to produce this compound.[3][4] This is the first committed step in phytosterol biosynthesis in plants.

While the this compound pathway is the major route for phytosterol production, a minor parallel pathway involving lanosterol synthase (LAS) also exists in Arabidopsis. This pathway converts 2,3-oxidosqualene to lanosterol, which is the primary sterol precursor in fungi and animals. However, the contribution of the lanosterol pathway to overall phytosterol biosynthesis in Arabidopsis seedlings is minimal, estimated to be around 1.5%.[5]

Key Enzymes and Genes

The table below summarizes the key enzymes and their corresponding genes involved in the final steps of this compound biosynthesis in Arabidopsis thaliana.

| Enzyme | Gene Name | Locus ID | Function |

| Squalene Epoxidase 1 | SQE1 | AT1G58440 | Catalyzes the oxidation of squalene to (S)-2,3-epoxysqualene.[1][2] |

| This compound Synthase 1 | CAS1 | AT2G07050 | Catalyzes the cyclization of (S)-2,3-epoxysqualene to this compound.[3][4] |

| Lanosterol Synthase 1 | LAS1 | AT3G45130 | Catalyzes the cyclization of (S)-2,3-epoxysqualene to lanosterol (minor pathway).[5] |

Quantitative Data

This section presents available quantitative data related to the this compound biosynthesis pathway in Arabidopsis thaliana.

Table 1: Metabolite and Enzyme Activity Data

| Parameter | Value | Tissue/Condition | Reference |

| Contribution of Lanosterol Pathway to Sitosterol Biosynthesis | 1.5% | Seedlings | [5] |

| HMGR-specific activity in cas1-1 mutant | 5.72 ± 0.1 nmol·mg⁻¹ protein per hour | Flowering shoots | [3] |

| HMGR-specific activity in wild-type | 4.34 ± 0.25 nmol·mg⁻¹ protein per hour | Flowering shoots | [3] |

Table 2: Accumulation of 2,3-Oxidosqualene in cas1-1 Mutant Tissues

| Tissue | Relative Accumulation of 2,3-Oxidosqualene |

| Rosette leaves | Low |

| Upper stems | High |

| Flowering shoots | High |

| Siliques | Highest |

(Data derived from qualitative descriptions in Babiychuk et al., 2008)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol is adapted from standard methods for quantitative real-time PCR in Arabidopsis thaliana.

1. RNA Isolation:

- Harvest approximately 100 mg of plant tissue (e.g., seedlings, roots, leaves) and immediately freeze in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

- Isolate total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

- Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis:

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. Commercial cDNA synthesis kits are recommended for optimal results.

3. qRT-PCR:

- Prepare the qRT-PCR reaction mixture containing:

- SYBR Green Master Mix

- Forward and reverse primers for the target gene (CAS1, SQE1) and a reference gene (e.g., ACTIN2, UBQ10)

- Diluted cDNA template

- Nuclease-free water

- Perform the reaction in a real-time PCR thermal cycler with a program typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

- Generate a melt curve at the end of the run to verify the specificity of the amplified products.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for the target and reference genes.

- Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol for Sterol Profiling by GC-MS

This protocol outlines the general steps for the extraction and analysis of sterols from Arabidopsis thaliana tissues.

1. Sample Preparation and Lipid Extraction:

- Harvest and freeze-dry plant tissue.

- Grind the lyophilized tissue to a fine powder.

- Perform a hot saponification by adding a methanolic potassium hydroxide solution and incubating at 80-90°C for 1-2 hours. This step hydrolyzes sterol esters.

- Extract the non-saponifiable lipids (including free sterols) with an organic solvent such as n-hexane or cyclohexane.

- Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

- To increase their volatility for GC analysis, derivatize the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS, or MSTFA) and incubating at 60-70°C for 30-60 minutes.

3. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

- GC conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, DB-5MS).

- Carrier gas: Helium.

- Temperature program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) to separate the different sterol compounds.

- MS conditions:

- Ionization mode: Electron Ionization (EI).

- Scan range: A mass range appropriate for detecting sterol fragments (e.g., m/z 50-650).

4. Data Analysis:

- Identify the different sterols based on their retention times and mass fragmentation patterns by comparing them to authentic standards and mass spectral libraries.

- Quantify the abundance of each sterol by integrating the peak areas, often relative to an internal standard.

Visualizations

Diagram 1: Core this compound Biosynthesis Pathway

Caption: The core enzymatic steps in the biosynthesis of this compound from squalene in Arabidopsis thaliana.

Diagram 2: Experimental Workflow for Gene Expression and Metabolite Analysis

Caption: A typical experimental workflow for studying the this compound biosynthesis pathway.

Diagram 3: Potential Regulatory Inputs on this compound Biosynthesis

Caption: A simplified model of potential regulatory inputs on the this compound biosynthesis pathway genes.

References

- 1. Arabidopsis thaliana squalene epoxidase 1 is essential for root and seed development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. CAS1 this compound synthase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Dual biosynthetic pathways to phytosterol via this compound and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Characterization of Cycloartenol Synthase Genes

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the core methodologies for identifying and characterizing cycloartenol synthase (CAS) genes. This compound synthase (EC 5.4.99.8) is a pivotal enzyme in the biosynthesis of phytosterols in plants, algae, and some protists.[1] It catalyzes the first committed step in this pathway: the cyclization of (S)-2,3-epoxysqualene (also known as 2,3-oxidosqualene) into this compound.[2][3] Understanding the genetics and function of CAS is crucial for advancements in plant biology, metabolic engineering, and the development of novel therapeutic agents derived from sterols and triterpenoids.

Gene Identification Methodologies

The identification of novel CAS genes typically involves a combination of bioinformatic approaches and molecular cloning techniques.

Bioinformatic and In Silico Approaches

The initial step often involves searching public and proprietary sequence databases.

-

Homology Searching : Putative CAS genes can be identified by performing BLAST (Basic Local Alignment Search Tool) searches (e.g., TBLASTX) against transcriptome or genome assemblies.[4][5] Known and characterized CAS protein sequences from related species (e.g., Arabidopsis thaliana) are used as queries.

-

Conserved Domain Analysis : Identified candidate sequences are then analyzed for conserved domains characteristic of oxidosqualene cyclases (OSCs), such as the "QXXXGXW" and "DCTAE" motifs.[6][7]

Molecular Cloning and Isolation

Following in silico identification, experimental validation is required to isolate the full-length cDNA.

-

Degenerate PCR : Based on highly conserved regions identified through multiple sequence alignments of known CAS genes, degenerate primers are designed to amplify a core fragment of the gene from a cDNA library of the target organism.[8]

-

Rapid Amplification of cDNA Ends (RACE) : Once a core fragment is sequenced and confirmed, 5'- and 3'-RACE techniques are employed to obtain the full-length cDNA sequence.[9]

-

Functional Complementation : A powerful method for identifying a CAS gene is by its ability to rescue a yeast mutant deficient in its own sterol biosynthesis pathway. An S. cerevisiae mutant lacking lanosterol synthase (e.g., strain GIL77, which is erg7 deficient) cannot produce ergosterol and requires it for growth.[10][11] Transforming a cDNA expression library from the target organism into this mutant and screening for colonies that can grow without supplemental ergosterol allows for the isolation of plasmids containing a functional OSC, such as a CAS gene.[10][12]

Experimental Protocol: Full-Length CAS Gene Cloning via PCR and RACE

-

RNA Extraction and cDNA Synthesis :

-

Extract total RNA from the target plant tissue using a suitable kit or a TRIzol-based method.

-

Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer. This cDNA pool will serve as the template for PCR.

-

-

Degenerate PCR for Core Fragment Amplification :

-

Align known CAS protein sequences from various plants to identify conserved regions.

-

Design degenerate forward and reverse primers targeting these regions.

-

Perform a touch-down PCR to increase specificity: Start with a high annealing temperature and decrease it by 1°C for the first several cycles before continuing at a lower, fixed annealing temperature for the remaining cycles.[8]

-

Analyze PCR products on an agarose gel. Excise, purify, and clone the band of the expected size into a TA cloning vector (e.g., pTG19-T).[8]

-

Sequence multiple clones to confirm the identity of the core fragment.

-

-

5' and 3' RACE for Full-Length Sequence :

-

Using the sequence from the core fragment, design gene-specific primers (GSPs) for both 5' and 3' RACE.

-

For 3'-RACE, use a GSP and an oligo(dT)-adapter primer on the cDNA template.

-

For 5'-RACE, use a GSP and an adapter primer ligated to the 5' end of the cDNA.

-

Clone and sequence the resulting RACE products.

-

Assemble the sequences from the core fragment and the 5' and 3' RACE products to generate the full-length cDNA sequence.

-

Gene and Protein Characterization

Once the full-length gene is isolated, its function and expression patterns are characterized through a series of in vitro and in vivo experiments.

Phylogenetic Analysis

To understand the evolutionary relationship of the newly identified CAS gene, its deduced amino acid sequence is aligned with other known oxidosqualene cyclases from various organisms (plants, algae, fungi, etc.). A phylogenetic tree is then constructed using methods like Neighbor-Joining or Maximum Likelihood.[4][6] This analysis helps confirm if the identified gene clusters with other functionally verified this compound synthases.[13]

Functional Characterization via Heterologous Expression

The most definitive method to confirm CAS function is to express the gene in a host system and analyze the resulting enzymatic product.

-

Host System : The methylotrophic yeast Pichia pastoris or a lanosterol synthase-deficient Saccharomyces cerevisiae strain are commonly used.[8] These hosts provide the necessary precursor, 2,3-oxidosqualene, but do not produce this compound endogenously.

-

Product Analysis : The transformed yeast cells are cultured, and the sterols are extracted. Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze the extracts. The production of a compound with a retention time and mass spectrum identical to an authentic this compound standard confirms the enzyme's function.[4][6]

Experimental Protocol: Heterologous Expression and GC-MS Analysis

-

Construct Preparation :

-

Subclone the full-length CAS cDNA into a yeast expression vector (e.g., pESC-His or a Pichia expression vector).[9]

-

-

Yeast Transformation and Culture :

-

Transform the expression construct into the chosen yeast strain (e.g., S. cerevisiae INVSc1 or P. pastoris).

-

Select positive transformants and grow them in an appropriate induction medium to express the recombinant protein.

-

-

Sterol Extraction :

-

Harvest yeast cells by centrifugation.

-

Perform saponification of the cell pellet by heating with alcoholic potassium hydroxide (e.g., 40% KOH in 50% ethanol) to break open cells and hydrolyze esters.[4]

-

Extract the non-saponifiable lipids (containing sterols) three times with an organic solvent like hexane or n-heptane.

-

Pool the organic fractions and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization and GC-MS Analysis :

-

To increase volatility for gas chromatography, derivatize the sterol hydroxyl groups. This is typically done by adding pyridine and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating.

-

Analyze the derivatized sample by GC-MS. Compare the retention time and mass fragmentation pattern of any new peaks in the expressing strain with an authentic, derivatized this compound standard.[6]

-

Gene Expression Analysis

To understand the gene's role within the plant, its expression levels are quantified in different tissues and under various conditions.

-

Quantitative Real-Time PCR (qRT-PCR) : This technique is used to measure the relative transcript abundance of the CAS gene in different organs (e.g., roots, stems, leaves, flowers) or in response to treatments like the application of methyl jasmonate (MeJA), a plant hormone known to elicit defense responses.[6][14]

-

RNA-Seq : High-throughput transcriptome sequencing provides a global view of gene expression and can reveal co-expression networks, identifying other genes in the phytosterol or triterpenoid pathways that are regulated in concert with CAS.[15]

Quantitative Data Presentation

Quantitative data from characterization studies are essential for comparing the function and regulation of different CAS genes.

Table 1: Examples of Identified this compound Synthase (CAS) Genes

| Gene Name | Organism | Accession Number | Method of Identification | Reference |

|---|---|---|---|---|

| CAS1 | Arabidopsis thaliana | U02555 | Functional Complementation in Yeast | [10][11] |

| FtCAS | Fritillaria thunbergii | JN811090 | Homology-based PCR and RACE | [8] |

| PtCAS1 | Polygala tenuifolia | KY964350 | RNA-Seq and RACE | [6] |

| PtCAS2 | Polygala tenuifolia | KY964351 | RNA-Seq and RACE | [6] |

| LdCAS | Laurencia dendroidea | KU558814 | Transcriptome Mining and Cloning | [4] |

| AmCAS1 | Astragalus membranaceus | MK559139 | Transcriptome Mining and RACE |[9] |

Table 2: Relative Gene Expression of PtCAS1 and PtCAS2 in Polygala tenuifolia

| Tissue | Relative Expression of PtCAS1 | Relative Expression of PtCAS2 |

|---|---|---|

| Leaf | Low | Low |

| Stem | Low | Moderate |

| Root | Moderate | Highest |

| Flower | Highest | Low |

Data synthesized from qRT-PCR analysis in Cho et al. (2017).[6]

Table 3: Effect of Methyl Jasmonate (MeJA) Treatment on CAS Gene Expression

| Gene | Organism | Fold Increase in Transcript Level |

|---|---|---|

| PtCAS1 | Polygala tenuifolia | ~1.5-fold |

| PtCAS2 | Polygala tenuifolia | ~2.0-fold |

| WsCAS | Withania somnifera | ~1.65-fold |

Data synthesized from qRT-PCR analysis in Cho et al. (2017).[6]

Biosynthetic Pathways and Relevance to Drug Development

CAS is a branch-point enzyme in the broader triterpenoid biosynthetic pathway. Its product, this compound, is the precursor to all major phytosterols like β-sitosterol, stigmasterol, and campesterol, which are essential for plant membrane structure and function.[6]

Relevance in Drug Development

-

Source of Bioactive Compounds : The phytosterols and triterpenoids derived from the CAS pathway have numerous reported health benefits, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. Astragalosides, for example, are cycloartane-type glycosides with cardiovascular and neuroprotective functions.[9]

-

Metabolic Engineering : Understanding and isolating CAS genes is the first step toward the metabolic engineering of plants or microbial hosts (like yeast) to overproduce specific high-value sterols or triterpenoids for pharmaceutical use.[9]

-

Enzyme as a Target : While less common for drug development in humans, the enzymes in the sterol pathway are well-established targets for fungicides and herbicides, highlighting the potential for targeting CAS in agricultural applications.

Conclusion

The identification and characterization of this compound synthase genes are fundamental to advancing our knowledge of plant sterol biology. The methodologies outlined in this guide, from bioinformatic mining and functional complementation to detailed expression analysis, provide a robust framework for researchers. This knowledge not only deepens our understanding of plant physiology but also paves the way for the biotechnological production of valuable phytochemicals for the pharmaceutical and nutraceutical industries.

References

- 1. Plant Oxidosqualene Metabolism: this compound Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana | PLOS One [journals.plos.org]

- 2. This compound synthase - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Cloning and Functional Characterization of this compound Synthase from the Red Seaweed Laurencia dendroidea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scitepress.org [scitepress.org]

- 8. academicjournals.org [academicjournals.org]

- 9. Functional characterization of a this compound synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of an Arabidopsis thaliana gene encoding this compound synthase by functional expression in a yeast mutant lacking lanosterol synthase by the use of a chromatographic screen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Plant Oxidosqualene Metabolism: this compound Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant Oxidosqualene Metabolism: this compound Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana | PLOS One [journals.plos.org]

- 14. [PDF] Two this compound Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd | Semantic Scholar [semanticscholar.org]

- 15. Co-Expression Analysis Reveals Differential Expression of Homologous Genes Associated with Specific Terpenoid Biosynthesis in Rehmannia glutinosa - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Cycloartenol in Plant Growth and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloartenol, a pentacyclic triterpenoid, represents a critical juncture in the biosynthesis of essential sterols and brassinosteroid hormones in plants. Its synthesis from 2,3-oxidosqualene by the enzyme this compound synthase marks the first committed step in the predominant pathway leading to the production of a diverse array of phytosterols that are vital for membrane integrity, cellular signaling, and as precursors to potent growth-regulating hormones. This technical guide provides an in-depth exploration of this compound's function, from its biosynthesis to its downstream metabolic fate and its ultimate impact on plant growth, development, and stress responses. We present a compilation of quantitative data on sterol composition, detailed experimental protocols for the analysis of this compound and its derivatives, and visual representations of the associated biochemical and signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

In the intricate network of plant metabolism, this compound (C₃₀H₅₀O) stands out as a pivotal precursor molecule. Unlike in animals and fungi where lanosterol is the primary sterol precursor, in plants, the cyclization of 2,3-oxidosqualene predominantly yields this compound.[1] This fundamental divergence underscores a unique aspect of plant biochemistry. This compound itself is not a major end-product but rather the foundational substrate for the biosynthesis of a wide range of phytosterols, including campesterol, sitosterol, and stigmasterol, as well as the brassinosteroid family of phytohormones.[2] These downstream products are indispensable for normal plant growth and development, playing crucial roles in modulating membrane fluidity, serving as signaling molecules, and regulating gene expression.

Genetic studies, particularly in the model organism Arabidopsis thaliana, have unequivocally demonstrated the essentiality of this compound synthesis. Mutations in the gene encoding this compound synthase (CAS1) lead to severe developmental defects, including embryo lethality, dwarfism, sterility, and impaired chloroplast development, highlighting the non-redundant and vital role of this pathway.[3][4] This guide will delve into the technical details of this compound's function, providing the necessary information for researchers to design and execute experiments aimed at understanding and potentially manipulating this crucial metabolic pathway for applications in agriculture and drug development.

This compound Biosynthesis and Metabolism

The biosynthesis of this compound is a key step that channels carbon from the isoprenoid pathway into the production of sterols and brassinosteroids.

The this compound Biosynthesis Pathway

This compound is synthesized from the linear triterpenoid squalene through a two-step process:

-

Epoxidation: Squalene is first epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.

-

Cyclization: 2,3-oxidosqualene is then cyclized by this compound synthase (CAS) to form this compound. This reaction involves a series of intricate protonations, carbocation rearrangements, and deprotonation steps to form the characteristic pentacyclic structure of this compound.[1]

While the this compound pathway is the major route for phytosterol biosynthesis in plants, a minor parallel pathway involving the synthesis of lanosterol by lanosterol synthase (LAS) also exists.[5][6] However, the contribution of the lanosterol pathway to the total phytosterol pool is estimated to be only around 1-5% in Arabidopsis.[5][7]

Downstream Metabolism of this compound

Once synthesized, this compound is rapidly converted into other essential phytosterols through a series of enzymatic modifications, including demethylations, isomerization, and alkylations. The major downstream products include:

-

Campesterol: A precursor for the synthesis of brassinosteroids.

-

Sitosterol: The most abundant phytosterol in many plant species, playing a crucial role in membrane structure and function.

-

Stigmasterol: Also a component of plant membranes and implicated in responses to abiotic stress.[2]

The intricate pathways leading from this compound to these phytosterols are illustrated below.

Quantitative Data on this compound and Phytosterol Distribution

The concentration of this compound and its downstream products varies significantly across different plant tissues and developmental stages, reflecting their diverse roles. While absolute quantitative data is often dependent on the specific plant species, growth conditions, and analytical methods, the following tables summarize the general trends and relative abundance of these compounds in the model plant Arabidopsis thaliana.

Table 1: Relative Abundance of this compound and Major Phytosterols in Different Tissues of Arabidopsis thaliana

| Compound | Root | Shoot/Rosette Leaves | Inflorescence/Flowers | Siliques (Fruits) |

| This compound | Very Low | Very Low | Low | Low |

| Campesterol | Moderate | High | High | Moderate |

| Sitosterol | High | Very High | High | High |

| Stigmasterol | Moderate | Moderate | Low | Low |

Note: "Very Low" indicates that the compound is often at or below the limit of detection in many studies. The abundance is relative and intended for comparative purposes.

Table 2: Changes in Sterol Composition During Plant Development and in Response to Stress

| Condition | Change in this compound | Change in Campesterol | Change in Sitosterol | Change in Stigmasterol | Effect on Growth/Development |

| Seed Germination | - | Increase | Increase | Increase | Essential for proper embryogenesis and seedling establishment. |

| Vegetative Growth | - | High levels | High levels | Moderate levels | Crucial for cell expansion and division, and membrane integrity. |

| Reproductive Development | - | High levels for BR synthesis | High levels | Low levels | Brassinosteroids derived from campesterol are vital for fertility. |

| Drought Stress | Not well-documented | Increase | Increase | Increase | Contributes to membrane stability and stress tolerance.[7] |

| cas1 Mutant | Accumulation of 2,3-oxidosqualene | Drastic Reduction | Drastic Reduction | Drastic Reduction | Severe dwarfism, sterility, albinism, and often lethality.[3][4] |

Experimental Protocols

Extraction and Analysis of Phytosterols by GC-MS

This protocol provides a general method for the extraction and quantification of this compound and other phytosterols from plant tissues.

Materials:

-

Fresh or freeze-dried plant tissue

-

Mortar and pestle, or homogenizer

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Saponification reagent (e.g., 1 M KOH in 90% ethanol)

-

Hexane

-

Derivatization agent (e.g., BSTFA + 1% TMCS)

-

Internal standard (e.g., epicoprostanol or betulin)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Homogenization: Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen.

-

Lipid Extraction: Add 5 mL of chloroform:methanol (2:1) to the powdered tissue and homogenize thoroughly. Incubate at 60°C for 1 hour.

-

Phase Separation: Add 1 mL of 0.9% NaCl, vortex, and centrifuge to separate the phases. Collect the lower organic phase.

-

Drying: Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen gas.

-

Saponification: Resuspend the lipid extract in 2 mL of saponification reagent. Add the internal standard. Incubate at 80°C for 1 hour to hydrolyze steryl esters.

-

Extraction of Unsaponifiables: After cooling, add 2 mL of water and 3 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the unsaponifiable lipids (including sterols). Repeat the hexane extraction twice.

-

Drying and Derivatization: Combine the hexane fractions and evaporate to dryness. Add 50 µL of derivatization agent and 50 µL of pyridine. Incubate at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. Use a suitable column (e.g., HP-5MS) and temperature program to separate the different sterols. Identify and quantify the compounds based on their retention times and mass spectra compared to authentic standards.

This compound Synthase (CAS) Activity Assay (In Vitro)

This protocol outlines a method for measuring the enzymatic activity of this compound synthase from plant microsomal fractions.

Materials:

-

Plant tissue (e.g., young seedlings, developing seeds)

-

Extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM EDTA, 10 mM β-mercaptoethanol, 1 mM PMSF)

-

Microsome isolation buffers

-

[³H]-2,3-oxidosqualene (substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Microsome Isolation: Homogenize plant tissue in ice-cold extraction buffer. Filter the homogenate and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the microsomes in a minimal volume of reaction buffer. Determine the protein concentration.

-

Enzyme Reaction: In a microfuge tube, combine the microsomal protein (e.g., 50-100 µg), reaction buffer, and [³H]-2,3-oxidosqualene to a final volume of 100 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction by adding 100 µL of 10 M KOH in methanol. Saponify at 80°C for 30 minutes. Extract the radiolabeled sterols with hexane.

-

Analysis: The hexane extract can be analyzed by thin-layer chromatography (TLC) to separate this compound from the unreacted substrate. The spot corresponding to this compound can be scraped and the radioactivity quantified by liquid scintillation counting. Alternatively, the total radioactivity in the hexane phase (representing all cyclized products) can be measured.

-

Calculation of Activity: Enzyme activity is typically expressed as pmol of product formed per mg of protein per hour.

Signaling and Regulatory Functions

While this compound itself has not been identified as a direct signaling molecule, its downstream products, particularly brassinosteroids, are potent signaling hormones that regulate a wide range of developmental processes.

Brassinosteroid Signaling Pathway

The brassinosteroid signaling cascade is initiated by the binding of brassinosteroids to a cell surface receptor kinase complex, leading to a phosphorylation cascade that ultimately results in changes in gene expression.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Allelic mutant series reveal distinct functions for Arabidopsis this compound synthase 1 in cell viability and plastid biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual biosynthetic pathways to phytosterol via this compound and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Keystone of Plant Sterol Synthesis: A Technical Guide to the Conversion of 2,3-Oxidosqualene to Cycloartenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of (3S)-2,3-oxidosqualene to cycloartenol, a pivotal step in the biosynthesis of phytosterols. This reaction is catalyzed by the enzyme this compound synthase (CAS), a member of the oxidosqualene cyclase (OSC) family. Understanding the intricacies of this enzymatic process is crucial for researchers in plant biology, biochemistry, and for professionals in drug development targeting sterol metabolic pathways.

The Core Reaction: From Linear Precursor to Cyclic Sterol

The biosynthesis of sterols in plants diverges from that in animals and fungi at the first cyclization step of 2,3-oxidosqualene.[1] While animals and fungi utilize lanosterol synthase to produce lanosterol, plants employ this compound synthase (EC 5.4.99.8) to form the pentacyclic triterpenoid, this compound.[2][3][4] This fundamental difference underscores the unique metabolic pathways present in the plant kingdom.

The enzyme responsible, this compound synthase (CAS), is a membrane-bound protein that orchestrates a complex cascade of reactions involving protonation, cyclization, and rearrangement of the linear 2,3-oxidosqualene substrate.[5][6] This intricate catalytic process results in the formation of the characteristic cyclopropane ring of this compound.

Catalytic Mechanism of this compound Synthase

The conversion of 2,3-oxidosqualene to this compound is a highly stereospecific and complex reaction. The catalytic cycle can be broken down into the following key steps:

-

Initiation by Protonation: The reaction is initiated by the protonation of the epoxide oxygen of 2,3-oxidosqualene by an acidic amino acid residue in the active site of this compound synthase. This opening of the epoxide ring generates a tertiary carbocation at the C2 position.

-

Cation-π Cyclization Cascade: The initial carbocation triggers a series of concerted cation-π cyclizations, leading to the formation of the polycyclic ring system.

-

Rearrangement and Deprotonation: Following cyclization, a series of 1,2-hydride and methyl shifts occur, ultimately leading to the formation of a C-9 carbocation. The reaction is then terminated by the abstraction of a proton from the C-19 methyl group, resulting in the formation of the characteristic cyclopropane ring of this compound.

Below is a diagram illustrating the key steps in the enzymatic conversion of 2,3-oxidosqualene to this compound.

Caption: Enzymatic conversion of 2,3-oxidosqualene to this compound by this compound synthase.

Quantitative Data

While the functional characteristics of this compound synthase have been extensively studied, specific kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are not widely reported in the available literature. However, various studies have provided other valuable quantitative insights into the enzyme's activity and the overall conversion process.

Table 1: General Properties and Reaction Conditions for this compound Synthase

| Parameter | Value / Condition | Source |

| Enzyme Commission No. | 5.4.99.8 | [3][5] |

| Substrate | (S)-2,3-Epoxysqualene | [3] |

| Product | This compound | [3] |

| Optimal Temperature | 30 °C (for in vitro assay) | [7] |

| Optimal pH | 7.4 (for in vitro assay using potassium phosphate buffer) | [7] |

| Inhibitors | RO 48-8071 (potent inhibitor of oxidosqualene cyclization) |

Experimental Protocols

The heterologous expression of this compound synthase in yeast is a common and effective method for its characterization. The following protocols are compiled from various studies and provide a general framework for the expression, in vitro assay, and analysis of this compound synthase activity.

Heterologous Expression of this compound Synthase in Saccharomyces cerevisiae

This protocol describes the expression of a plant-derived this compound synthase gene in a yeast strain deficient in its endogenous lanosterol synthase (e.g., erg7 mutant), which prevents the confounding production of lanosterol.

Materials:

-

Yeast expression vector (e.g., pESC-His)

-

Saccharomyces cerevisiae strain INVSc1 or a similar lanosterol synthase-deficient strain

-

Competent yeast cells

-

Synthetic complete medium lacking the appropriate nutrient for plasmid selection (e.g., SC-His)

-

Galactose for induction

-

Sterile culture flasks and incubator

Procedure:

-

Gene Cloning: The full-length cDNA of the this compound synthase gene is cloned into the yeast expression vector under the control of a galactose-inducible promoter.[7]

-

Yeast Transformation: The recombinant plasmid is transformed into the competent yeast cells using a standard transformation protocol (e.g., lithium acetate method).[7]

-

Selection of Transformants: Transformed cells are plated on selective medium and incubated until colonies appear.

-

Protein Expression: A single colony is inoculated into a liquid selective medium and grown overnight. The culture is then diluted into a larger volume of fresh medium containing galactose to induce protein expression. The culture is incubated for 24-48 hours to allow for protein production.[7]

In Vitro Assay for this compound Synthase Activity

This protocol outlines the procedure for assaying the activity of this compound synthase from microsomal fractions of the engineered yeast.[7]

Materials:

-

Yeast cells expressing this compound synthase

-

Potassium phosphate buffer (0.1 M, pH 7.4) containing sucrose, EDTA, and DTT

-

Ultracentrifuge

-

2,3-oxidosqualene substrate

-

Triton X-100

-

Potassium hydroxide (KOH)

-

Ethanol

-

n-Hexane

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation of Microsomal Fraction:

-

Harvest the yeast cells by centrifugation.[7]

-

Resuspend the cells in potassium phosphate buffer and lyse them (e.g., by glass bead vortexing).[7]

-

Centrifuge the lysate at a low speed (e.g., 12,000 x g) to remove cell debris.[7]

-

Subject the supernatant to ultracentrifugation (e.g., 160,000 x g) to pellet the microsomal fraction.[7]

-

Resuspend the microsomal pellet in a small volume of the same buffer.[7]

-

-

Enzymatic Reaction:

-

Product Extraction:

-

Product Analysis:

Workflow for this compound Synthase Characterization

The following diagram outlines the general workflow for the cloning, expression, and functional characterization of this compound synthase.

Caption: A typical experimental workflow for the characterization of this compound synthase.

Conclusion

The enzymatic conversion of 2,3-oxidosqualene to this compound represents a critical and defining step in the biosynthesis of sterols in plants. The enzyme responsible, this compound synthase, executes a complex and elegant catalytic mechanism to transform a linear substrate into a complex pentacyclic product. While detailed kinetic parameters for this enzyme remain to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for its functional characterization. A deeper understanding of this compound synthase is not only fundamental to plant biochemistry but also holds potential for applications in agriculture and the development of novel therapeutic agents targeting sterol metabolism.

References

- 1. Cloning and Functional Characterization of this compound Synthase from the Red Seaweed Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthase - Wikipedia [en.wikipedia.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Cloning and Functional Characterization of this compound Synthase from the Red Seaweed Laurencia dendroidea | PLOS One [journals.plos.org]

- 5. Cloning and Functional Characterization of this compound Synthase from the Red Seaweed Laurencia dendroidea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional characterization of a this compound synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Cycloartenol Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartenol, a naturally occurring triterpenoid, serves as a crucial precursor for the biosynthesis of phytosterols in plants.[1] Beyond its fundamental role in plant biology, this compound and its derivatives have emerged as a promising class of bioactive compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the biological activities of naturally occurring this compound derivatives, with a focus on their anti-inflammatory, anticancer, and immunomodulatory properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to facilitate further research and drug development in this area.

Anti-inflammatory Activity

A significant body of research has highlighted the potent anti-inflammatory effects of this compound derivatives, particularly the argentatins isolated from plants of the Parthenium genus.[2] These compounds have demonstrated efficacy in preclinical models of inflammation, often comparable or superior to established anti-inflammatory drugs.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected this compound derivatives in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.

| Compound | Source | ED50 (mmol/ear) | Reference |

| Argentatin A | Parthenium argentatum | 2.8 x 10⁻⁴ | [2] |

| Argentatin B | Parthenium argentatum | 1.5 x 10⁻⁴ | [2] |

| 25-nor-cycloart-3,16-dione-17-en-24-oic acid | Derivative of Argentatin A | 1.4 x 10⁻⁴ | [2] |

| Indomethacin (Reference Drug) | - | 4.5 x 10⁻⁴ | [2] |

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and migration.[3][4]

Quantitative Data for Anticancer Activity

The following tables summarize the cytotoxic activity (IC50/LD50 values) of this compound and its derivatives against various human cancer cell lines.

Table 2.1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50/LD50 (µM or µg/mL) | Reference |

| This compound | U87 | Glioma | 40 µM | [3] |

| 3β,16β-Dihydroxy-cycloartan-24-one | PC-3 | Prostate | High cytotoxicity (exact value not specified) | [5] |

| 3β,16β-Dihydroxy-cycloartan-24-one | HCT-15 | Colon | High cytotoxicity (exact value not specified) | [5] |

| (16β,24R)-(16,24-epoxy-cycloartan-2(1H)-ylidene) acetate | PC-3 | Prostate | High cytotoxicity (exact value not specified) | [5] |

| (16β,24R)-(16,24-epoxy-cycloartan-2(1H)-ylidene) acetate | HCT-15 | Colon | High cytotoxicity (exact value not specified) | [5] |

| 2-formyl-(16beta,24R)-16,24-epoxy-25-hydroxycycloart-1-en-3-one | K562 | Leukemia | ~35-50 times more potent than Argentatin B | [6] |

Table 2.2: Cytotoxicity of Cycloartane Triterpenoids from Euphorbia macrostegia [2]

| Compound | MDA-MB-468 (Breast) LD50 (µg/mL) | MCF-7 (Breast) LD50 (µg/mL) |

| Cycloart-25-ene-3β,24-diol | 102.3 | 88.3 |

| Cycloart-23(Z)-ene-3β,25-diol | 34.0 | 5.4 |

| Cycloart-23(E)-ene-3β,25-diol | 2.05 | 8.9 |

| 24-methylene-cycloart-3β-ol | 53.8 | 127.3 |

Immunomodulatory Effects

This compound derivatives have also been shown to modulate the immune system. For instance, argentatins A and B have been observed to influence the differentiation of T helper cells (Th1 and Th2) and regulate the production of inflammatory cytokines.[7]

Key Signaling Pathways

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[1][8][9] this compound has been shown to inhibit the proliferation and migration of glioma cells by suppressing the phosphorylation of p38 MAPK.[3]

Caption: this compound inhibits the p38 MAPK signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.[10][11] Some phytochemicals activate Nrf2, leading to the expression of antioxidant and cytoprotective genes.[10] While direct activation by this compound derivatives is still under investigation, their antioxidant properties suggest a potential interaction with this pathway.

Caption: Potential activation of the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating immune and inflammatory responses.[12][13] Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many natural products. The ability of this compound derivatives to reduce the production of pro-inflammatory cytokines suggests they may modulate this pathway.

Caption: Potential modulation of the NF-κB signaling pathway.

Experimental Protocols

TPA-Induced Mouse Ear Edema Model for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.[14]

Materials:

-

Male ICR mice (or other suitable strain)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Acetone or Ethanol (vehicle)

-

Test compound (this compound derivative)

-

Reference drug (e.g., Indomethacin)

-

Digital thickness gauge or punch biopsy and analytical balance

Procedure:

-

House animals under standard laboratory conditions with free access to food and water.

-

Divide mice into groups (e.g., control, TPA alone, TPA + test compound, TPA + reference drug).

-

Dissolve TPA in the vehicle (e.g., 2.5 µg in 20 µL acetone).

-

Apply the test compound or reference drug dissolved in a suitable vehicle to the inner and outer surfaces of the right ear.

-

After a set time (e.g., 30 minutes), apply the TPA solution to the same ear. The left ear serves as a control.

-

After a specific duration (e.g., 4-6 hours), sacrifice the mice.

-

Measure the thickness of both ears using a digital thickness gauge. Alternatively, take a standard-sized punch biopsy from each ear and weigh them.

-

The degree of edema is calculated as the difference in thickness or weight between the right (TPA-treated) and left (control) ears.

-

Calculate the percentage inhibition of edema for the treated groups compared to the TPA-alone group.

-

Determine the ED50 value, which is the dose of the compound that causes a 50% reduction in edema.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound derivative)

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot for p38 MAPK Phosphorylation

This technique is used to detect the phosphorylation (activation) of p38 MAPK in response to a stimulus and the inhibitory effect of a test compound.

Materials:

-

Cell line of interest

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat them with the stimulus (e.g., an inflammatory agent) in the presence or absence of the this compound derivative for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

-

Quantify the band intensities to determine the relative level of p38 MAPK phosphorylation.

Conclusion and Future Directions

Naturally occurring this compound derivatives represent a rich source of bioactive molecules with significant therapeutic potential. Their demonstrated anti-inflammatory and anticancer activities, coupled with their influence on key signaling pathways, make them attractive candidates for further investigation and drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field. Future studies should focus on elucidating the structure-activity relationships of a wider range of derivatives, further defining their mechanisms of action, and evaluating their efficacy and safety in more advanced preclinical and clinical models. The continued exploration of these fascinating natural products holds great promise for the development of novel therapies for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunomodulatory activity of argentatins A and B isolated from guayule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Cycloartenol from Plant Leaves

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction, purification, and analysis of cycloartenol from plant leaf matrices. This compound is a pivotal pentacyclic triterpenoid and the primary precursor for the biosynthesis of most phytosterols in plants, making it a compound of significant interest for pharmaceutical and nutraceutical research.[1]

Overview of Extraction and Purification Strategies

The isolation of this compound from leaves involves a multi-step process beginning with the extraction of total lipids, followed by the liberation of free sterols from their esterified forms, and concluding with chromatographic purification and crystallization. The choice of method depends on the scale of the operation, desired purity, and available equipment.

Conventional methods like Soxhlet and maceration are widely used, while modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) offer greener and potentially more efficient alternatives.[2][3] Purification typically relies on the principles of chromatography and crystallization to separate this compound from other closely related phytosterols.[4]

Data Summary

The following tables summarize quantitative data compiled from various studies on phytosterol extraction and purification. While specific yields for this compound can vary significantly based on the plant species and conditions, these figures provide a general benchmark.

Table 1: Comparison of Extraction Methods for Phytosterols from Plant Material

| Extraction Method | Typical Solvents | Reported Phytosterol Yield | Advantages | Disadvantages | Citations |

| Maceration | Dichloromethane:Hexane, Ethanol | 137 - 475 µg/g (β-sitosterol) | Simple, suitable for thermolabile compounds. | Time-consuming, lower efficiency. | [5][6] |

| Soxhlet Extraction | Hexane, Petroleum Ether, Ethanol | 431.1 mg/100 g | Efficient for exhaustive extraction, well-established. | Requires large solvent volumes, potential thermal degradation of compounds. | [2] |

| Ultrasound-Assisted (UAE) | n-Hexane, Ethanol | 63.68% oil yield (walnuts) | Reduced extraction time, lower solvent consumption, improved efficiency. | Requires specialized equipment. | [2] |

| Supercritical CO₂ (SC-CO₂) | Carbon Dioxide | 1063.6 mg/100 g | Environmentally friendly ("green"), highly selective. | High initial equipment cost. | [2][4] |

Table 2: Comparison of Purification Techniques for Phytosterols

| Purification Technique | Principle | Achievable Purity | Key Considerations | Citations |

| Crystallization | Differential solubility | > 90% | Purity depends on solvent choice and control of temperature/time. | [4] |

| Column Chromatography | Adsorption/Partition | Fraction enrichment | Effective for initial cleanup and separation of sterol classes. | [7] |

| HSCCC | Liquid-liquid partition | 92 - 97% | High resolution and recovery, no irreversible adsorption. | [4] |

| Preparative HPLC | Adsorption/Partition | > 98% | High purity for final polishing step, easily scalable. | [4] |

Experimental Protocols

Protocol 1: General Extraction and Saponification

This protocol describes a standard lab-scale method for extracting a crude, unsaponifiable fraction rich in this compound from dried leaf material using Soxhlet extraction followed by saponification.

Materials:

-

Dried and powdered leaf material

-

n-Hexane (reagent grade)

-

6% Potassium Hydroxide (KOH) in Methanol (w/v)

-

Deionized Water

-

Soxhlet apparatus, round-bottom flask, heating mantle, rotary evaporator

Procedure:

-

Soxhlet Extraction:

-

Place 50-100 g of dried, powdered leaf material into a cellulose thimble.

-

Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane.

-

Heat the flask using a heating mantle to maintain a steady reflux. Continue the extraction for 6-8 hours, or until the solvent in the Soxhlet siphon runs clear.

-

After extraction, evaporate the n-hexane using a rotary evaporator to obtain the crude lipid extract.

-

-

Saponification (Hydrolysis of Esters):

-

To the crude lipid extract, add 100 mL of 6% methanolic KOH solution.[8]

-

Reflux the mixture at 80°C for 1-2 hours to hydrolyze any esterified sterols.[8]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Add 100 mL of deionized water and 100 mL of n-hexane. Shake vigorously and allow the layers to separate.

-

Collect the upper hexane layer, which contains the unsaponifiable matter (including free this compound).

-

Repeat the hexane extraction on the aqueous layer two more times to ensure complete recovery.

-

Combine the hexane extracts and wash with deionized water until the washings are neutral (pH 7).

-

Dry the hexane extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude unsaponifiable fraction.

-

Protocol 2: Purification by Column Chromatography and Crystallization

This protocol details the purification of this compound from the crude unsaponifiable fraction.

Materials:

-

Crude unsaponifiable fraction

-

Silica gel (60-120 mesh) for column chromatography

-

Solvent system: n-Hexane and Ethyl Acetate (HPLC grade)

-

Methanol (reagent grade)

-

Glass chromatography column, fraction collector, TLC plates

Procedure:

-

Column Chromatography:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the crude unsaponifiable fraction in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a gradient of increasing ethyl acetate in n-hexane (e.g., starting with 100% n-hexane, progressing to 2%, 5%, 10% ethyl acetate).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound with the expected Rf value for this compound.

-

Evaporate the solvent from the pooled fractions.

-

-

Crystallization:

-

Dissolve the enriched this compound fraction in a minimum volume of a hot solvent in which it is soluble (e.g., chloroform or ethyl acetate).[4][9]

-

Slowly add a solvent in which it is less soluble (e.g., cold methanol) until slight turbidity appears.[4]

-

Allow the solution to cool slowly to room temperature and then transfer to 4°C to facilitate crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Dry the purified this compound crystals in a desiccator.

-

Protocol 3: Analysis by GC-MS

For accurate identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Derivatization is required to increase the volatility of the sterols.

Materials:

-

Purified this compound sample

-

Internal standard (e.g., betuline diacetate)[8]

-

Derivatization reagents: Pyridine and Acetic Anhydride (for acetylation) or MSTFA (for silylation).[8][10]

-

Toluene or other suitable solvent

-

GC-MS instrument

Procedure:

-

Sample Preparation & Derivatization:

-

Accurately weigh a small amount of the purified sample (approx. 1 mg) into a vial.

-

Add a known amount of the internal standard solution.[8]

-

Evaporate the solvent under a stream of nitrogen.

-

For acetylation, add 100 µL of toluene, 50 µL of pyridine, and 50 µL of acetic anhydride.[8] Seal the vial and heat at 60-70°C for 1 hour.

-

Evaporate the reagents under nitrogen and redissolve the derivatized sample in n-hexane for injection.

-

-

GC-MS Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS) and temperature program to separate the sterol acetates.

-

Identify the this compound acetate peak by comparing its mass spectrum and retention time with an authentic standard.

-

Quantify the amount of this compound based on the peak area relative to the internal standard.

-

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in this compound isolation and its biological origin.

Caption: General workflow for the extraction and purification of this compound.

Caption: Simplified biosynthetic pathway of this compound in plants.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Dinosterol - Wikipedia [en.wikipedia.org]

- 8. Plant Oxidosqualene Metabolism: this compound Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS:469-38-5 | Isoprenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Cloning and Functional Characterization of this compound Synthase from the Red Seaweed Laurencia dendroidea - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Cycloartenol using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartenol, a triterpenoid, is a key intermediate in the biosynthesis of phytosterols in plants and some algae.[1][2] Its accurate quantification is crucial for understanding plant biochemistry, assessing the quality of natural products, and for potential applications in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of sterols like this compound due to its high sensitivity and specificity.[1][3] This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

A successful quantitative analysis of this compound using GC-MS relies on meticulous sample preparation and optimized instrument conditions. The following protocols are a synthesis of established methods.[3][4][5]

Sample Preparation

The initial step involves the extraction of lipids, including this compound, from the sample matrix.

a. Extraction:

-

For solid samples (e.g., plant tissues, algae), weigh approximately 50-100 mg of freeze-dried and homogenized material.[2]

-

Add 2 mL of a suitable organic solvent, such as ethyl acetate or a chloroform/methanol mixture (2:1, v/v).[4][6]

-

Agitate the mixture for 1 hour at 4°C.[4]

-

Centrifuge the sample at 4,000 rpm for 10 minutes and collect the supernatant.[4]

b. Saponification:

Saponification is performed to hydrolyze esterified sterols, ensuring the analysis of total this compound.

-

Evaporate the solvent from the supernatant under a stream of nitrogen.

-

Add 3 mL of 1 M methanolic potassium hydroxide solution to the dried extract.[4]

-

Stop the reaction by placing the sample in an ice bath.[4]

c. Extraction of Unsaponifiable Fraction:

-

Add 2 mL of hexane and 1.2 mL of water to the saponified mixture.[4]

-

Vortex and centrifuge at 2,000 rpm for 5 minutes to separate the phases.[4]

-

Carefully collect the upper hexane layer containing the unsaponifiable lipids, including this compound.

-

Dry the hexane extract under a stream of nitrogen.

Derivatization (Silylation)

To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is necessary. Trimethylsilylation (TMS) is a common method.[5][7]

-

To the dry residue, add 60 µL of pyridine followed by 100 µL of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

-

After cooling, the sample is ready for GC-MS analysis. The derivatized extract can be resuspended in a solvent like hexane.[4]

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound.

Table 1: GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min[3] |

| Injector Temperature | 280°C[3] |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 60°C for 1 min, ramp to 220°C at 30°C/min, then ramp to 300-320°C at 2-3°C/min, and hold for up to 30 min.[1][2] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |

| Mass Analyzer | Quadrupole |

| Scan Mode | Full Scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification[8] |

| Transfer Line Temp. | 300°C |

| Ion Source Temp. | 230°C |

Quantitative Data

The quantification of this compound is typically achieved by creating a calibration curve using a certified standard. An internal standard, such as 5α-cholestane, is often used to improve accuracy and precision.[4] The following table summarizes representative quantitative data for this compound from various sources.

Table 2: Quantitative Analysis of this compound in Various Samples

| Sample Matrix | Method | This compound Concentration / Relative Abundance | Reference |

| Brown Algae | GC-MS | 4.2 - 11% of total sterols | [9] |

| Polygala tenuifolia | GC-MS | Detected as a single product from heterologous expression | [1] |

| Nicotiana benthamiana | GC-MS | Trace amounts detected in control plants | [2] |

| Geopropolis | GC-MS | Identified as a constituent | [5] |

Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted below.

References

- 1. Two this compound Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd [mdpi.com]

- 2. Plant Oxidosqualene Metabolism: this compound Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana | PLOS One [journals.plos.org]

- 3. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase this compound-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]

- 4. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase this compound-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 8. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of HPLC for Cycloartenol Separation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction